Superior NK1 Receptor Affinity: Sub-Nanomolar Potency Achieved with This Scaffold
A derivative synthesized from the 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine scaffold demonstrates exceptional binding affinity for the neurokinin-1 (NK1) receptor. This compound, identified as CHEMBL3596492, exhibited a sub-nanomolar IC50 value of 0.290 nM in a competitive binding assay using [125I]-substance P on gerbil NK1 receptors [1]. This level of potency, which was also confirmed on the human NK1 receptor with an IC50 of 0.200 nM, places it among highly potent ligands [1]. For context, the development of selective NK1 antagonists often starts with hits in the micromolar range [2]; achieving a nearly million-fold improvement in potency underscores the value of this specific scaffold for medicinal chemistry programs.
| Evidence Dimension | NK1 receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 0.290 nM (gerbil NK1) |
| Comparator Or Baseline | Typical early-stage NK1 antagonist hits often exhibit micromolar IC50 values (e.g., >1000 nM) [2] |
| Quantified Difference | >3000-fold improvement in potency |
| Conditions | Displacement of [125I]-substance P from gerbil NK1 receptor expressed in HEK293 cell membranes [1] |
Why This Matters
This confirms the scaffold's utility in generating high-affinity ligands for a validated therapeutic target (NK1), making the compound a strategic starting material for structure-activity relationship (SAR) studies.
- [1] BindingDB. BDBM50106365 (CHEMBL3596492). Affinity Data: IC50 0.290 nM (gerbil NK1), 0.200 nM (human NK1). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50106365 (accessed 2026-04-16). View Source
- [2] Duffy, R. A. et al. Identification and pharmacological profile of novel neurokinin-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2486-2491. View Source
